Aldox

Vue d'ensemble

Description

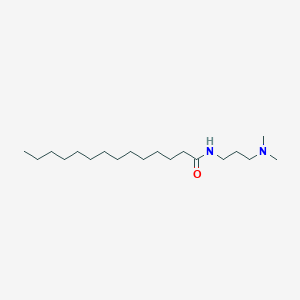

Schercodine M, également connu sous le nom de Myristamidopropyl Diméthylamine, est un composé chimique de formule moléculaire C19H40N2O. Il s’agit d’un type d’amidoamine, couramment utilisé dans diverses applications industrielles et pharmaceutiques. Ce composé est connu pour ses propriétés tensioactives, ce qui le rend utile dans les formulations de produits de soins personnels tels que les shampooings et les revitalisants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Schercodine M est synthétisé par réaction de l’acide myristique avec la diméthylaminopropylamine. Le procédé implique l’amidation de l’acide myristique, qui est un acide gras, avec la diméthylaminopropylamine dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée à des températures élevées pour garantir une conversion complète .

Méthodes de production industrielle : En milieu industriel, la production de Schercodine M suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et un contrôle précis des paramètres de réaction tels que la température, la pression et le pH. Le produit final est ensuite purifié par distillation ou par d’autres techniques de séparation pour obtenir un composé de haute pureté adapté à un usage commercial .

Analyse Des Réactions Chimiques

Types de réactions : Schercodine M subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, ce qui donne des formes réduites du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réducteurs courants incluent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants incluent les halogènes (par exemple, le chlore, le brome) et les agents alkylants (par exemple, l’iodure de méthyle).

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des dérivés aminés ou alcanes .

Applications De Recherche Scientifique

Introduction to Aldox

This compound, scientifically known as N-(3-(dimethylamino)propyl)tetradecanamide, is an amidoamine compound with significant applications across various fields, particularly in pharmaceuticals and cosmetics. The compound possesses a unique amphiphilic structure, characterized by a long hydrophobic aliphatic chain and a hydrophilic dimethylamino group, which enables it to function effectively as a surfactant and antimicrobial agent. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

- Molecular Formula : C19H40N2O

- Molecular Weight : Approximately 312.53 g/mol

- Structure : Features a tetradecanamide chain contributing to its hydrophobic properties, alongside a dimethylamino group that enhances its hydrophilicity.

Pharmaceutical Applications

This compound has garnered attention for its potential as an antimicrobial agent. It exhibits significant activity against various pathogens, including Acanthamoeba, which is associated with microbial keratitis. The mechanism of action appears to involve the disruption of microbial cell membranes, making it a candidate for therapeutic use in ophthalmology and other infection control scenarios.

Case Study: Antimicrobial Efficacy

In laboratory studies, this compound has demonstrated effectiveness against both bacteria and fungi. Its ability to penetrate lipid-rich environments makes it suitable for topical formulations aimed at treating infections.

Cosmetic Applications

In the cosmetics industry, this compound serves as a cationic surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the texture of cosmetic products.

Case Study: Emulsifying Properties

Research indicates that formulations containing this compound can improve the stability and sensory attributes of creams and lotions, making them more appealing to consumers.

Research Applications

This compound is being explored in various research contexts due to its unique properties:

- Anticancer Research : Aldoxorubicin (a derivative of this compound) has shown promise in preclinical studies for its reduced cardiotoxicity compared to traditional doxorubicin while maintaining similar or enhanced efficacy against tumors. Studies indicate that Aldoxorubicin can preferentially accumulate in tumor tissues, sparing healthy heart tissue from damage .

- Biological Interactions : Investigations into this compound's interactions with biological membranes reveal its potential to alter membrane integrity, which underpins its antimicrobial properties.

Mécanisme D'action

Le mécanisme d’action de Schercodine M implique son interaction avec les membranes cellulaires et les protéines. Il agit comme un tensioactif, réduisant la tension superficielle et améliorant la solubilité des composés hydrophobes. Cette propriété le rend efficace dans les formulations où il contribue à stabiliser les émulsions et à améliorer la délivrance des principes actifs. Au niveau moléculaire, Schercodine M peut moduler l’activité des enzymes et des facteurs de transcription impliqués dans les voies de signalisation cellulaire, en particulier celles liées au stress oxydatif et à l’homéostasie redox .

Composés similaires :

Cocamidopropyl Diméthylamine : Un autre tensioactif amidoamine utilisé dans les produits de soins personnels.

Lauramidopropyl Diméthylamine : Structure similaire, mais dérivée de l’acide laurique plutôt que de l’acide myristique.

Stéaramidopropyl Diméthylamine : Dérivé de l’acide stéarique et utilisé dans des applications similaires.

Unicité : Schercodine M est unique en raison de sa longueur de chaîne d’acide gras spécifique (acide myristique) et de sa capacité à fournir d’excellentes propriétés de conditionnement et d’émulsification dans les formulations de soins personnels. Son efficacité à des concentrations plus faibles et sa douceur pour la peau et les cheveux en font un choix de prédilection dans de nombreuses formulations .

Comparaison Avec Des Composés Similaires

Cocamidopropyl Dimethylamine: Another amidoamine surfactant used in personal care products.

Lauramidopropyl Dimethylamine: Similar in structure but derived from lauric acid instead of myristic acid.

Stearamidopropyl Dimethylamine: Derived from stearic acid and used in similar applications.

Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .

Activité Biologique

Aldox, specifically known as aldoxorubicin (INNO-206), is a derivative of doxorubicin (DOX) designed to enhance the therapeutic efficacy and reduce the cardiotoxicity associated with traditional anthracycline chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical studies, and clinical implications.

This compound functions as a prodrug that is activated in acidic environments, such as those found in tumor cells. The compound is characterized by a long half-life under neutral conditions (T 1/2 = 158 hours) and a significantly shorter half-life in acidic conditions (T 1/2 = 3.2 hours) where it releases free DOX . The design allows for targeted delivery to cancer cells via conjugation with monoclonal antibodies (mAbs), enhancing the selectivity and potency of the drug.

Key Mechanisms:

- Targeted Delivery : this compound is conjugated to mAbs that bind specifically to tumor antigens, facilitating internalization into cancer cells.

- Intracellular Release : Once inside the cell, this compound is hydrolyzed in the acidic lysosomal environment, releasing active DOX.

- Antitumor Activity : this compound has demonstrated significant antitumor activity in various preclinical models, showing improved efficacy compared to free DOX.

Preclinical Studies

Several studies have documented the biological activity of this compound in different cancer models. Notable findings include:

- In Vitro Efficacy : In lung carcinoma models (L2987), this compound-conjugated mAbs exhibited a 50-fold improvement in IC50 compared to non-binding controls .

- Tumor Models : In xenograft models derived from myeloma patients, this compound showed significant single-agent activity and enhanced effects when combined with bortezomib .

- Cardiotoxicity Assessment : A study comparing equimolar doses of free DOX and this compound indicated that this compound preferentially accumulates in tumors while sparing cardiac tissue, thus reducing the risk of cardiomyopathy associated with DOX treatment .

Case Studies

Case Study 1: Efficacy in Breast Cancer

In vitro studies using MCF-7 breast cancer cells confirmed that incubation with this compound resulted in a gradual release of free DOX, correlating with increased cytotoxicity. The study highlighted that the mechanism of action involved nuclear localization of DOX post-release, which is critical for its cytotoxic effects.

Case Study 2: Myeloma Treatment

In a preclinical model involving myeloma cells, this compound demonstrated significant tumor reduction when used alone or in combination with established therapies like bortezomib. This dual-action provided insights into its potential as a frontline therapy for resistant myeloma cases.

Comparative Analysis

The following table summarizes the key findings related to this compound's biological activity compared to traditional DOX:

| Feature | This compound | Doxorubicin |

|---|---|---|

| Chemical Structure | [6-maleimidocaproyl] hydrazone | Anthracycline |

| Half-Life (pH 7) | 158 hours | Variable |

| Half-Life (pH 5) | 3.2 hours | Variable |

| Mechanism | Prodrug activated by acidity | Direct DNA interaction |

| Targeting Mechanism | mAb conjugation | Non-targeted |

| Cardiotoxicity Risk | Reduced | High |

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYDWYVPVAMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068470 | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45267-19-4 | |

| Record name | Myristamidopropyl dimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for this compound specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []

ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.

ANone: The research excerpts do not provide details on spectroscopic data for this compound.

A: Studies suggest that this compound-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []

ANone: The provided research focuses on this compound's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.

ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of this compound.

ANone: The research excerpts do not delve into specific SAR studies for this compound.

A: Studies indicate that this compound, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []

ANone: The provided research does not delve into specific formulation strategies to enhance this compound's stability or delivery.

ANone: The research excerpts do not discuss SHE regulations specifically related to this compound.

ANone: The research primarily focuses on this compound's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.

A: While the research does not present direct in vivo efficacy data for this compound, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []

A: Researchers have employed various in vitro assays to evaluate this compound's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to this compound. []

ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on this compound.

ANone: The research does not specifically mention resistance mechanisms to this compound.

A: Some studies suggest that this compound, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]

ANone: The research provided focuses on this compound's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.

A: Analytical methods mentioned in the research for studying this compound include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of this compound-containing solutions against Acanthamoeba. []

ANone: The research excerpts do not provide information on this compound's environmental impact or degradation pathways.

ANone: The research excerpts do not address these specific aspects related to this compound.

A: While a specific timeline is not provided, the research suggests that this compound, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []

A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of this compound-containing contact lens solutions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.